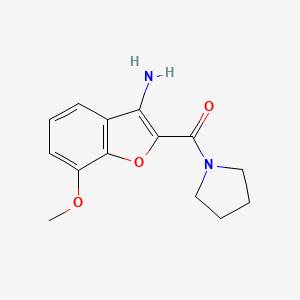

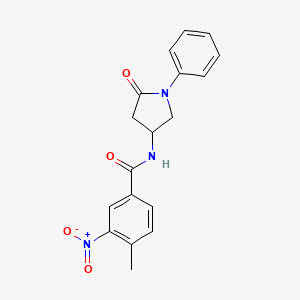

![molecular formula C16H14BrN3O3S2 B2512368 2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 923141-21-3](/img/structure/B2512368.png)

2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Molecular Engineering

Research on antipyrine-like derivatives, including compounds structurally related to 2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, has shed light on their potential in the design of materials with specific physical properties. Studies on these compounds, such as 2-bromo derivatives of benzamide, have focused on their X-ray structure, Hirshfeld surface analysis, and DFT calculations. These analyses reveal the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which is crucial for developing materials with tailored properties (Saeed et al., 2020).

Anticancer and Antimicrobial Applications

Compounds with the benzothiazole moiety have been evaluated for their potential in anticancer and antimicrobial therapies. For instance, novel Schiff’s bases containing thiadiazole and benzamide groups have demonstrated promising anticancer activity against various human cancer cell lines. These studies highlight the therapeutic potential of benzothiazole derivatives in treating cancer, underscoring the importance of molecular design in developing effective anticancer agents (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibition properties. Studies on compounds similar to 2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide demonstrate their effectiveness in protecting steel against corrosion in acidic environments. These findings are pivotal for the development of more efficient and environmentally friendly corrosion inhibitors, with applications in various industries, including construction and metal processing (Hu et al., 2016).

Synthesis of Complex Molecules

Research into the synthesis of complex molecules utilizing benzothiazole derivatives as intermediates or reactants underscores their versatility in organic chemistry. For example, the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization showcases the utility of these compounds in constructing complex molecular architectures efficiently. This research paves the way for the development of novel synthetic routes in organic and medicinal chemistry (Wang et al., 2008).

Wirkmechanismus

While the mechanism of action for “2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide” is not specified in the retrieved data, similar compounds have been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Eigenschaften

IUPAC Name |

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMPTBIIZWOCEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)

![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)

![3-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2512292.png)

![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)

![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2512304.png)

![ethyl 2-(4-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2512305.png)

![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2512306.png)